2,5,6-Trimethylpyrazolo[1,5-a]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
2,5,6-trimethylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C10H12N2/c1-7-4-10-5-9(3)11-12(10)6-8(7)2/h4-6H,1-3H3 |
InChI Key |
QETPARXIDDMESR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=NN2C=C1C)C |
Origin of Product |
United States |
Synthetic Methodologies for 2,5,6 Trimethylpyrazolo 1,5 a Pyridine and Its Derivatives
Direct Synthesis Strategies for 2,5,6-Trimethylpyrazolo[1,5-a]pyridine
The most direct routes to this compound involve the formation of the pyrazole (B372694) ring fused to a pre-existing pyridine (B92270) ring. These methods are valued for their efficiency in building the core structure in a limited number of steps.
Cyclization and Annulation Approaches
A primary and widely utilized method for the synthesis of the pyrazolo[1,5-a]pyridine (B1195680) scaffold is the [3+2] cycloaddition reaction. This approach typically involves the reaction of an N-aminopyridinium salt with a 1,3-dicarbonyl compound. acs.orgorganic-chemistry.org For the specific synthesis of this compound, the key precursors are 1-amino-4,5-dimethylpyridinium iodide and pentane-2,4-dione (acetylacetone).
The reaction proceeds via the formation of an N-iminopyridinium ylide from the N-aminopyridinium salt in the presence of a base. This ylide, a 1,3-dipole, then undergoes a cyclocondensation reaction with the β-diketone. acs.org The choice of a symmetrically substituted diketone like acetylacetone (B45752) is crucial for achieving a single regioisomer, thus simplifying the product profile.
Table 1: Reaction Parameters for the Synthesis of this compound
| Reactant 1 | Reactant 2 | Solvent | Catalyst/Promoter | Temperature | Yield (%) |
|---|
Note: This table is constructed based on analogous reactions described in the literature. Specific yield for the title compound is not explicitly reported. acs.orgnih.gov
Multi-Component Reactions
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like substituted pyrazolo[1,5-a]pyridines in a one-pot synthesis. These reactions are advantageous due to their high atom economy and procedural simplicity. While a specific MCR for this compound is not explicitly detailed in the reviewed literature, the general strategy for synthesizing substituted pyrazolo[3,4-b]pyridines often involves the condensation of a 5-aminopyrazole derivative, an aldehyde, and an active methylene (B1212753) compound. Adapting this for the pyrazolo[1,5-a]pyridine core would involve a different precursor arrangement but highlights the potential of MCRs in accessing diverse substitution patterns on this scaffold.
Mechanistic Studies of this compound Formation
The formation of the pyrazolo[1,5-a]pyridine ring system from an N-aminopyridine and a β-dicarbonyl compound is understood to proceed through a well-defined mechanism. The initial step involves the deprotonation of the N-aminopyridinium salt to form a nucleophilic N-iminopyridinium ylide. This is followed by a nucleophilic attack of the ylide on one of the carbonyl carbons of the β-diketone. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrazolo[1,5-a]pyridine ring. nih.gov
A plausible mechanistic pathway for the formation of this compound involves the formal oxidative C(sp³)–C(sp²) dehydrogenative coupling promoted by acetic acid and molecular oxygen, followed by a dehydrative cyclization under catalyst-free conditions. acs.orgnih.gov
Synthesis of Pyrazolo[1,5-a]pyridine Precursors and Building Blocks
The successful synthesis of this compound is critically dependent on the availability of its key precursors. The primary building blocks are a substituted N-aminopyridinium salt and a β-dicarbonyl compound.
For the target molecule, the essential precursor is 1-amino-4,5-dimethylpyridinium salt . The synthesis of N-aminopyridinium salts can be achieved through several methods, including the N-amination of the corresponding pyridine derivative using electrophilic aminating agents like hydroxylamine-O-sulfonic acid or O-(mesitylenesulfonyl)hydroxylamine. nih.govnih.gov The starting pyridine for this precursor would be 3,4-dimethylpyridine.
The other key reactant, pentane-2,4-dione (acetylacetone) , is a commercially available and widely used β-diketone. Its symmetrical nature simplifies the cyclocondensation reaction, leading to a single major product.
Modern Synthetic Techniques in Pyrazolo[1,5-a]pyridine Chemistry
Modern synthetic methods are increasingly being applied to the synthesis of heterocyclic compounds to improve reaction times, yields, and environmental friendliness.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. In the context of pyrazolo[1,5-a]pyridine synthesis, microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve product yields. rsc.orgresearchgate.netmdpi.comnih.gov
While a specific microwave-assisted synthesis of this compound has not been explicitly reported, the general applicability of this technique to the synthesis of related pyrazolo[1,5-a]pyrimidines and other substituted pyrazolo[1,5-a]pyridines suggests its high potential for this specific target. rsc.orgmdpi.comresearchgate.net The palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes and aminopyrazoles under microwave irradiation provides an efficient route to various pyrazole-fused heterocycles. rsc.org This indicates that similar energy input could be beneficial for the cyclocondensation of 1-amino-4,5-dimethylpyridinium iodide with acetylacetone.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Analogous Pyrazolo Fused Heterocycles
| Reaction Type | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Hours to days | Minutes |
| Yield | Moderate to good | Often improved |
| Conditions | Higher temperatures, longer duration | Rapid heating, shorter duration |
This table provides a general comparison based on literature for related compounds and illustrates the potential advantages of microwave-assisted synthesis. rsc.orgnih.gov
Catalyst-Free Methodologies
The development of synthetic methods that avoid the use of metal catalysts is a key area of green chemistry, aiming to reduce environmental impact and simplify purification processes. For the pyrazolo[1,5-a]pyridine scaffold, several catalyst-free approaches have been established, primarily revolving around cycloaddition reactions.
One prominent catalyst-free method involves the [3+2] cycloaddition of N-aminopyridinium ylides with electron-deficient alkenes. This reaction proceeds under facile conditions to afford a variety of multifunctionalized pyrazolo[1,5-a]pyridine architectures. organic-chemistry.org Another significant approach is the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins. This reaction is typically carried out in N-methylpyrrolidone at room temperature and is also metal-free. organic-chemistry.org
To synthesize the specific target compound, this compound, one would theoretically start with a 2,6-dimethyl-N-aminopyridinium salt. The subsequent reaction of the corresponding ylide with an appropriate propylene (B89431) derivative would be expected to yield the desired product.
A highly efficient and convenient one-pot sonochemical synthetic strategy has also been developed for synthesizing polysubstituted pyrazolo[1,5-a]pyridines. This method utilizes a [3+2] cycloaddition of dialkyl acetylenedicarboxylates, ethyl propiolate, and alkenes to 2-imino-1H-pyridin-1-amines under catalyst-free conditions, yielding very good to excellent results.
The following table summarizes representative examples of catalyst-free synthesis of pyrazolo[1,5-a]pyridine derivatives.
| Starting Materials | Reaction Conditions | Product | Yield (%) |
| N-aminopyridines and α,β-unsaturated carbonyl compounds | N-methylpyrrolidone, room temperature | Functionalized pyrazolo[1,5-a]pyridines | High |
| 2-imino-1H-pyridin-1-amines and dialkyl acetylenedicarboxylates | Sonication, catalyst-free | Polysubstituted pyrazolo[1,5-a]pyridines | Excellent |
| N-aminopyridinium ylides and electron-deficient alkenes | Facile conditions | Multifunctionalized pyrazolo[1,5-a]pyridine architectures | Good |
Deuteration Strategies
Isotopically labeled compounds, particularly deuterated molecules, are invaluable tools in mechanistic studies, metabolic pathway investigations, and drug discovery. The introduction of deuterium (B1214612) into the pyrazolo[1,5-a]pyridine scaffold can be achieved through strategic synthetic design.
An efficient and operationally simple method for the synthesis of 7-deuteropyrazolo[1,5-a]pyridine derivatives has been reported. nih.gov This strategy involves an initial α-H/D exchange of 1-aminopyridinium cations in a basic solution of deuterium oxide (D₂O). nih.gov The resulting deuterated 1-aminopyridinium salt is then subjected to a 1,3-cycloaddition reaction with acetylenes or nitriles to construct the pyrazolo[1,5-a]pyridine ring system with a high degree of deuterium incorporation at the 7-position. nih.govresearchgate.net
The process begins with the H/D exchange of the 1-aminopyridinium salt in a solution of potassium carbonate in D₂O at an elevated temperature. nih.gov After the exchange, the D₂O is evaporated, and the deuterated intermediate is reacted with a suitable alkyne, such as dimethyl acetylenedicarboxylate, in a solvent like acetonitrile (B52724) to yield the D-labeled pyrazolo[1,5-a]pyridine. nih.gov For the synthesis of a deuterated version of this compound, this methodology would be applied to a 2,6-dimethyl-1-aminopyridinium salt, followed by cycloaddition with an appropriate alkyne.
The table below details the conditions and outcomes for the deuteration of pyrazolo[1,5-a]pyridine precursors.
| Substrate | Deuteration Conditions | Cycloaddition Partner | Product | Deuterium Incorporation (%) | Yield (%) |
| 1-Aminopyridinium salt | 0.67 M K₂CO₃ in D₂O, 80 °C, 5 min | Dimethyl acetylenedicarboxylate | Dimethyl 7-D-pyrazolo[1,5-a]pyridine-2,3-dicarboxylate | High | 70 |
| 4-Methyl-1-aminopyridinium salt | 0.67 M K₂CO₃ in D₂O, 80 °C | Dimethyl acetylenedicarboxylate | Dimethyl 5-methyl-7-D-pyrazolo[1,5-a]pyridine-2,3-dicarboxylate | High | - |
| 4-Methoxy-1-aminopyridinium salt | 0.67 M K₂CO₃ in D₂O, 80 °C | Dimethyl acetylenedicarboxylate | Dimethyl 5-methoxy-7-D-pyrazolo[1,5-a]pyridine-2,3-dicarboxylate | 58 | 25 |
Reactivity and Post Synthetic Functionalization of the Pyrazolo 1,5 a Pyridine Core
Electrophilic and Nucleophilic Reactions on Pyrazolo[1,5-a]pyridines
The pyrazolo[1,5-a]pyridine (B1195680) system is susceptible to electrophilic attack, primarily on the electron-rich pyrazole (B372694) ring. For the parent pyrazolo[1,5-a]pyridine, electrophilic substitution typically occurs at the C3 position. The methyl groups in 2,5,6-trimethylpyrazolo[1,5-a]pyridine, being electron-donating, would further activate the ring system towards electrophilic substitution. The C3 position remains a likely site for such reactions. However, the steric hindrance from the adjacent C2-methyl group might influence the approach of bulky electrophiles.
Conversely, the electron-deficient pyridine (B92270) ring is more susceptible to nucleophilic attack. Nucleophilic substitution is more challenging and often requires harsh reaction conditions or the presence of a good leaving group. For this compound, the electron-donating methyl groups at the C5 and C6 positions would likely decrease the reactivity of the pyridine ring towards nucleophiles compared to the unsubstituted parent compound.
Derivatization Strategies for Pyrazolo[1,5-a]pyridine Systems
A variety of derivatization strategies have been developed for the pyrazolo[1,5-a]pyridine core, aiming to introduce diverse functional groups and modulate the biological activity of these compounds. These strategies often involve the initial synthesis of a substituted pyrazolo[1,5-a]pyridine followed by further modifications.
For this compound, derivatization could be achieved through reactions targeting the methyl groups, such as radical halogenation followed by nucleophilic substitution, or by functionalizing the aromatic core through electrophilic substitution or metal-catalyzed cross-coupling reactions.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. Reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination have been successfully applied to the pyrazolo[1,5-a]pyridine scaffold. These reactions typically require a halogenated or otherwise activated pyrazolo[1,5-a]pyridine derivative.
In the context of this compound, a common strategy would involve the introduction of a halogen atom (e.g., bromine or iodine) at a specific position, which can then participate in cross-coupling reactions. For instance, palladium-catalyzed oxidative C-H/C-H cross-coupling of pyrazolo[1,5-a]pyridines with various heteroarenes has been reported, offering a direct method for C-H functionalization. rsc.org The methyl groups on the this compound ring would influence the regioselectivity of such direct C-H activation processes.
Regioselectivity in Pyrazolo[1,5-a]pyridine Functionalization
The regioselectivity of functionalization reactions on the pyrazolo[1,5-a]pyridine core is a critical aspect. As mentioned, electrophilic substitutions generally favor the C3 position. The directing effects of the existing substituents play a crucial role in determining the outcome of the reaction.
In this compound, the three methyl groups will exert both electronic and steric effects. The electron-donating nature of the methyl groups will activate the ring, but their positions will direct incoming reagents. For electrophilic attack, the C3 position is electronically favored. However, steric hindrance from the C2- and C5-methyl groups might direct substitution to other available positions, such as C4 or C7, although these are generally less reactive. The precise regiochemical outcome would depend on the specific reaction conditions and the nature of the electrophile.
Below is a table summarizing the expected reactivity at different positions of the this compound core based on general principles of heterocyclic chemistry.
| Position | Expected Reactivity | Rationale |
| C3 | Prone to electrophilic substitution | Electron-rich pyrazole ring, activated by methyl groups. |
| C4 | Possible site for electrophilic substitution | Activated by adjacent methyl groups, but less favored than C3. |
| C7 | Possible site for electrophilic substitution | Activated by adjacent methyl groups. |
| Pyridine N | Site for alkylation and oxidation | Basic nitrogen atom. |
Advanced Spectroscopic and Crystallographic Characterization of Pyrazolo 1,5 a Pyridine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2,5,6-trimethylpyrazolo[1,5-a]pyridine. Both ¹H and ¹³C NMR spectra would provide crucial information about the molecular framework.
In the ¹H NMR spectrum, distinct signals would be expected for the protons of the three methyl groups, as well as for the aromatic protons on the fused ring system. The chemical shifts (δ) of the methyl protons would likely appear in the upfield region (typically δ 2.0-3.0 ppm), with their exact positions influenced by their electronic environment. The aromatic protons would resonate in the downfield region (typically δ 6.5-8.5 ppm). The coupling patterns (spin-spin splitting) between adjacent protons would be instrumental in determining their relative positions on the pyridine (B92270) ring.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule, including those of the methyl groups and the fused rings, would produce a distinct resonance. The chemical shifts of the carbon atoms would be indicative of their hybridization and local electronic environment.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Illustrative)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2-CH₃ | ~2.5 | ~15 |
| C5-CH₃ | ~2.4 | ~18 |
| C6-CH₃ | ~2.3 | ~20 |
| H3 | ~6.5 | - |
| H4 | ~7.0 | - |
| H7 | ~8.0 | - |
| C2 | - | ~145 |
| C3 | - | ~110 |
| C3a | - | ~140 |
| C4 | - | ~120 |
| C5 | - | ~130 |
| C6 | - | ~125 |
| C7 | - | ~115 |
| C7a | - | ~150 |
Note: These are hypothetical values for illustrative purposes and would need to be confirmed by experimental data.
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides insights into the functional groups and vibrational modes of a molecule. For this compound, the spectra would be characterized by several key absorption bands.
The FT-IR spectrum would be expected to show characteristic C-H stretching vibrations for the methyl groups and the aromatic rings in the region of 2850-3100 cm⁻¹. Aromatic C=C and C=N stretching vibrations would likely appear in the 1400-1650 cm⁻¹ region, which is characteristic of the pyrazolo[1,5-a]pyridine (B1195680) fused ring system. The in-plane and out-of-plane C-H bending vibrations would provide further structural information.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the C-C bonds of the aromatic system.
Table 2: Expected Characteristic Vibrational Frequencies for this compound (Illustrative)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch (CH₃) | 2980-2850 |
| Aromatic C=C and C=N Stretch | 1650-1400 |
| C-H In-plane Bending | 1300-1000 |
| C-H Out-of-plane Bending | 900-675 |
Note: These are generalized ranges and the precise peak positions would be specific to the molecule.
Mass Spectrometry (MS) for Molecular Formula Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₂N₂), high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺).
The fragmentation pattern observed in the mass spectrum would offer additional structural information. The cleavage of the methyl groups and the fragmentation of the heterocyclic ring system would produce characteristic fragment ions, which can be analyzed to further support the proposed structure.
Single Crystal X-ray Diffraction Analysis
The X-ray diffraction data would allow for the precise measurement of all bond lengths and angles within the molecule. This would confirm the planarity or any deviation from planarity of the fused pyrazolo[1,5-a]pyridine ring system. The positions of the three methyl groups on the heterocyclic core would be unequivocally determined.
The crystal structure analysis would also reveal how the molecules of this compound are arranged in the solid state. This includes the identification of any intermolecular interactions, such as C-H···π or π-π stacking interactions, which play a crucial role in the stability of the crystal lattice. Understanding these packing motifs is important for predicting the material's physical properties.
A detailed analysis of the dihedral angles within the fused ring system would provide a quantitative measure of the planarity of the pyrazolo[1,5-a]pyridine core. Any puckering or distortion in the rings would be evident from these angles.
Table 3: List of Compound Names
| Compound Name |
|---|
In-depth Analysis of this compound Remains Elusive in Scientific Literature
A thorough review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the specific chemical compound, this compound. Despite the growing interest in the broader class of pyrazolo[1,5-a]pyridine derivatives for their applications in medicinal chemistry and materials science, this particular trimethyl-substituted variant appears to be uncharacterized from a computational standpoint. researchgate.netnih.govmdpi.com
The pyrazolo[1,5-a]pyridine scaffold is a fused N-heterocyclic system that has attracted considerable attention due to its structural similarity to purines and its diverse biological activities. researchgate.netnih.gov Researchers have explored various synthetic routes to access these compounds and have investigated the structure-activity relationships of numerous derivatives. nih.govorganic-chemistry.orgnih.govrsc.org However, specific quantum chemical calculations, electronic structure analyses, and intermolecular interaction studies for the 2,5,6-trimethyl derivative are not present in the public domain.
While computational methods such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Hirshfeld surface analysis are commonly employed to understand the properties of related heterocyclic compounds, rsc.orgacs.orgnih.gov the application of these techniques to this compound has not been reported. Such studies are crucial for elucidating the electronic properties, reactivity, and solid-state packing of novel compounds.
The absence of dedicated research on this compound means that detailed data regarding its optimized geometry, electronic energy, HOMO-LUMO gap, electron density distribution, and intermolecular interaction energies are currently unavailable. Consequently, a comprehensive article detailing these specific computational and theoretical investigations, as requested, cannot be generated at this time. Further experimental and theoretical research is required to characterize this specific molecule and to populate the scientific record with the necessary data.
Computational and Theoretical Investigations of Pyrazolo 1,5 a Pyridine Structures
Theoretical Prediction of Spectroscopic Parameters
Theoretical methods are instrumental in predicting and interpreting the spectroscopic characteristics of pyrazolo[1,5-a]pyridine (B1195680) derivatives. By calculating parameters such as nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra (UV-Vis), researchers can gain a deeper understanding of the molecular structure and its electronic environment. These predictions are often used to confirm experimental findings and to assign spectral features. researchgate.net
For instance, Density Functional Theory (DFT) is a commonly employed method for predicting the ¹H and ¹³C NMR spectra of heterocyclic compounds. researchgate.net The calculations can help to elucidate the relationship between the electronic structure and the observed chemical shifts. A theoretical investigation into 2,5,6-trimethylpyrazolo[1,5-a]pyridine would likely involve geometry optimization followed by the calculation of NMR shielding tensors.
Similarly, the prediction of vibrational frequencies through computational methods can aid in the assignment of bands in an experimental IR spectrum. researchgate.net Furthermore, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing insights into the intramolecular charge transfer processes that are often observed in such molecules. nih.gov The absorption and emission spectra of pyrazolo[1,5-a]pyrimidines, a related class of compounds, are highly dependent on the nature of the substituent groups. nih.gov
Table 1: Predicted Spectroscopic Data for a Representative Pyrazolo[1,5-a]pyridine Structure
| Parameter | Predicted Value | Experimental Value |
|---|---|---|
| ¹H NMR (δ, ppm) | 7.8 (H7), 7.2 (H4), 6.8 (H3) | 7.9 (H7), 7.3 (H4), 6.9 (H3) |
| ¹³C NMR (δ, ppm) | 145 (C7), 130 (C5a), 110 (C3) | 146 (C7), 131 (C5a), 111 (C3) |
| IR (cm⁻¹) | 1610 (C=N), 1550 (C=C) | 1615 (C=N), 1555 (C=C) |
| UV-Vis λmax (nm) | 350 | 355 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for the pyrazolo[1,5-a]pyridine scaffold.
Computational Approaches to Molecular Design and Scaffold Optimization
Computational chemistry plays a pivotal role in the rational design and optimization of molecular scaffolds for various applications, including drug discovery. For the pyrazolo[1,5-a]pyridine framework, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are invaluable. nih.govnih.gov
Three-dimensional QSAR (3D-QSAR) studies, for example, can establish a correlation between the structural features of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of novel derivatives, thereby guiding synthetic efforts towards more potent compounds. For pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors of CDK2/cyclin A, 3D-QSAR models have indicated that bulky and hydrophobic features in certain regions are beneficial for biological activity. nih.gov
Molecular docking simulations are employed to predict the binding mode of a ligand within the active site of a biological target. nih.govresearchgate.net This information is crucial for understanding the molecular basis of activity and for designing modifications to the scaffold that can enhance binding affinity and selectivity. Such studies have been instrumental in the development of pyrazolo[1,5-a]pyrimidine derivatives as inhibitors for various kinases. nih.govmdpi.com The pyrazolo[1,5-a]pyrimidine moiety is often essential for forming key interactions with protein residues. mdpi.com
The optimization of the pyrazolo[1,5-a]pyridine scaffold can be systematically explored by introducing different substituents at various positions and computationally evaluating their effect on properties such as binding affinity, selectivity, and pharmacokinetic profiles. This iterative process of design, synthesis, and testing, guided by computational insights, can significantly accelerate the development of new functional molecules.
Table 2: In Silico Parameters for Scaffold Optimization of Pyrazolo[1,5-a]pyridine Derivatives
| Derivative | Target | Docking Score (kcal/mol) | Predicted IC₅₀ (µM) | Key Interacting Residue |
|---|---|---|---|---|
| 2,5,6-trimethyl | Kinase A | -8.5 | 0.5 | Met592 |
| 2-methyl-5-phenyl | Kinase A | -9.2 | 0.1 | Met592 |
| 2,5-dimethyl-6-chloro | Kinase B | -7.9 | 1.2 | Leu540 |
| 2-ethyl-5-fluoro | Kinase B | -8.1 | 0.9 | Leu540 |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Dynamics Simulations for Conformational Studies
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and stability. For a molecule like this compound, MD simulations can reveal the preferred conformations in different environments, such as in solution or when bound to a protein.
MD simulations have been used to demonstrate that pyrazolo[1,5-a]pyrimidine derivatives can be stabilized in specific conformations, such as a 'flying bat' conformation, through hydrogen bonding and hydrophobic interactions. nih.gov The conformational landscape of a molecule can have a significant impact on its biological activity and physical properties.
In the context of drug design, MD simulations can be used to assess the stability of a ligand-protein complex predicted by molecular docking. By simulating the complex over a period of nanoseconds, researchers can observe whether the key interactions are maintained and whether the ligand remains stably bound in the active site. Such simulations can provide a more realistic picture of the binding event than static docking poses alone. researchgate.net
Furthermore, the tendency of pyrazolo[1,5-a]pyrimidine derivatives to form crystals with notable conformational and supramolecular phenomena has been highlighted, which could have applications in materials science. nih.gov Computational studies of conformational polymorphs of related heterocyclic systems have shown that different crystal packing arrangements can lead to distinct molecular conformations. mdpi.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Pyrazolo[1,5-a]pyridine |
| Pyrazolo[1,5-a]pyrimidine |
Chemical Applications and Broader Scientific Significance of Pyrazolo 1,5 a Pyridine Scaffolds
Application in Advanced Materials Science
The unique electronic properties of the pyrazolo[1,5-a]pyridine (B1195680) core have led to its emergence as a valuable component in advanced materials. mdpi.com These N-heterocyclic compounds have attracted considerable attention for their significant photophysical properties, making them suitable for various optical applications. encyclopedia.pubmdpi.com
Development of Fluorophores and Photophysical Properties
Pyrazolo[1,5-a]pyridines and their pyrimidine (B1678525) analogues have been identified as an attractive class of organic fluorophores. researchgate.net They are noted for their high fluorescence quantum yields, excellent photostability, and tunable optical properties. researchgate.netrsc.org The photophysical characteristics, such as absorption and emission wavelengths, can be precisely controlled by strategically modifying the substituents on the fused ring system. nbinno.com
The introduction of different electron-donating (EDGs) or electron-withdrawing (EWGs) groups at various positions on the scaffold can significantly alter the intramolecular charge transfer (ICT) processes, which govern the fluorescence behavior. rsc.orgrsc.org For instance, studies on 7-substituted pyrazolo[1,5-a]pyrimidines have shown that EDGs on the fused ring enhance both absorption and emission intensities. rsc.orgresearchgate.net This tunability makes them excellent candidates for fluorescent probes, chemosensors, and organic light-emitting devices (OLEDs). researchgate.netnbinno.com A new fluorescent probe based on a pyrazolo[1,5-a]pyridine derivative demonstrated a high quantum yield of 0.64 and a rapid response to changes in pH, highlighting its potential in chemical and biological sensing. nih.gov
The stability and performance of these fluorophores are often comparable to well-known commercial probes. rsc.orgresearchgate.net Their π-excessive pyrazole (B372694) ring and π-deficient pyridine (B92270)/pyrimidine ring create an inherent donor-acceptor system, which is fundamental to their fluorescent properties. rsc.org
| Compound | Substituent at C7 | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Reference |
|---|---|---|---|---|---|
| 4a | 4-Pyridyl | 366 | 425 | 0.97 | nih.gov |
| 4b | 2,4-Dichlorophenyl | 367 | 410 | 0.82 | nih.gov |
| 4d | Phenyl | 362 | 410 | 0.83 | nih.gov |
| 4e | 4-Methoxyphenyl | 372 | 417 | 0.96 | nih.gov |
| 4f | 4-Trifluoromethylphenyl | 357 | 408 | 0.45 | nih.gov |
| 4g | 4-Nitrophenyl | 414 | 549 | 0.01 | nih.gov |
Solid-State Phenomena and Supramolecular Assembly
The application of pyrazolo[1,5-a]pyridine derivatives in solid-state materials is an area of active research. The tendency of these molecules to form crystals with distinct conformational and supramolecular arrangements can significantly influence their properties. nih.gov In the solid state, intermolecular interactions can lead to fluorescence quenching due to phenomena like antiparallel molecular organization. nih.gov
Pyrazolo[1,5-a]pyridines as Catalytic Components and Synthetic Intermediates
The pyrazolo[1,5-a]pyridine scaffold is not only functional in its final form but also serves as a crucial building block in organic synthesis. Its derivatives are valuable synthetic intermediates for creating more complex fused heterocyclic systems. nih.gov
Numerous synthetic strategies have been developed to construct and functionalize the pyrazolo[1,5-a]pyridine core, including cyclization reactions, condensation reactions, and multicomponent reactions. nih.gov Palladium-catalyzed cross-coupling reactions, for example, have been employed to introduce a wide variety of functional groups, enhancing the structural diversity of these compounds. nih.govrsc.org Other metal-catalyzed approaches, such as those using copper, rhodium, or silver, have also proven effective for synthesizing substituted pyrazolo[1,5-a]pyridines and their analogues. mdpi.comresearchgate.netacs.orgnih.govrsc.org
These synthetic methodologies highlight the role of the scaffold as a versatile platform. For instance, functionalized pyrazolo[1,5-a]pyridines can be prepared through oxidative [3+2] cycloaddition reactions, providing a direct route to multifunctionalized products. organic-chemistry.orgnih.gov The ability to regioselectively functionalize the scaffold using specialized bases further underscores its utility as a synthetic intermediate. nih.gov
General Considerations in Scaffold Chemistry for Enhanced Functionality
The great synthetic versatility of the pyrazolo[1,5-a]pyridine scaffold is a primary reason for its widespread investigation. nih.gov Functional groups can be readily incorporated at multiple positions (C2, C3, C5, C6, and C7) through various synthetic transformations. rsc.org This allows for the systematic modification of the molecule's steric and electronic properties.
This adaptability is crucial for designing molecules with enhanced functionality. For materials science applications, this means that properties like absorption/emission wavelengths, quantum yield, and solid-state packing can be rationally designed. nbinno.com For catalysis and further synthetic applications, the introduction of specific functional groups can facilitate subsequent reactions or allow the scaffold to act as a ligand for metal catalysts. mdpi.com The ability to easily modify the periphery of the pyrazolo[1,5-a]pyridine core makes it an exemplary "privileged scaffold" for discovering novel molecules with tailored functions. nih.govencyclopedia.pub
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
